N-cycloheptyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide -

N-cycloheptyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4496635
CAS Number:
Molecular Formula: C20H27N3O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716 / Rimonabant)

    Compound Description: SR141716, also known as Rimonabant, is a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist. [, , , , , ] It was initially investigated for its potential in treating obesity and smoking cessation but was withdrawn from the market due to adverse psychiatric side effects. [] Extensive research has been conducted on its structure-activity relationships, revealing key pharmacophoric elements essential for its activity. [, , , ]

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

    Compound Description: VCHSR represents a modification of the Rimonabant structure, specifically lacking the carboxamide oxygen in the C-3 substituent. This modification results in a neutral antagonist, unlike Rimonabant's inverse agonist profile. []

    Relevance: The comparison between VCHSR and Rimonabant highlights the importance of the carboxamide oxygen at the C-3 position of the pyrazole ring for inverse agonism at the CB1 receptor. [] While the target compound, N-cycloheptyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide, retains the carboxamide group, its pharmacological profile cannot be directly inferred based on this comparison alone. Further investigation is necessary to ascertain whether it exhibits inverse agonist, neutral antagonist, or potentially agonist properties.

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide Analogs

    Compound Description: Numerous studies have investigated the SAR of Rimonabant by synthesizing and evaluating a diverse range of analogs with modifications to the amine, aryl, and carboxamide regions. [, , , , , ] These modifications have generated compounds with varying CB1/CB2 receptor selectivity, affinity, and intrinsic activity.

    Compound Description: This compound represents a peripherally restricted CB1R antagonist discovered through extensive bioisosteric derivatization of Rimonabant. [] Specifically, it incorporates a sulfonamide moiety to increase its polar surface area, thus reducing its ability to cross the blood-brain barrier.

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

    Compound Description: JHU75528 and JHU75575 are novel high-affinity CB1 receptor ligands synthesized and investigated as potential radioligands for PET imaging of cerebral CB1 receptors. [] They possess higher binding affinity and lower lipophilicity compared to Rimonabant and AM281.

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

    Compound Description: SAB378 is a peripherally restricted CB1/CB2 receptor agonist that effectively inhibits gastrointestinal motility without influencing experimental colitis in mice. []

AM281

    Compound Description: AM281 is a CB1-selective antagonist that, unlike many other cannabinoid radioligands, exhibits appropriate pharmacokinetic properties for in vivo use, making it suitable for imaging CB1 receptors in the living human brain. [] It is structurally related to SR141716A (Rimonabant). []

Properties

Product Name

N-cycloheptyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-cycloheptyl-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H27N3O2/c1-15-9-10-19(16(2)13-15)25-14-23-12-11-18(22-23)20(24)21-17-7-5-3-4-6-8-17/h9-13,17H,3-8,14H2,1-2H3,(H,21,24)

InChI Key

RQKPTSXERYCSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CCCCCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.